molecular formula C8H13N B123433 8-Methyl-8-azabicyclo[3.2.1]oct-6-ene CAS No. 146309-01-5

8-Methyl-8-azabicyclo[3.2.1]oct-6-ene

Cat. No.: B123433
CAS No.: 146309-01-5
M. Wt: 123.2 g/mol
InChI Key: JHSWYRDVGAKWLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-8-azabicyclo[3.2.1]oct-6-ene is a bicyclic amine belonging to the tropane alkaloid family. Its structure comprises a bicyclo[3.2.1]octane framework with a methyl group at the bridgehead nitrogen (N8) and a double bond at the 6-position (C6–C7) (Figure 1) . This compound, also known as Tropenol or 6,7-Dehydrotropine, serves as a key intermediate in synthesizing physovenine alkaloid analogues via the Meisenheimer rearrangement of its N-oxide derivatives . It has a molecular formula of C₈H₁₃NO and is typically stored at -20°C for stability .

Properties

IUPAC Name

8-methyl-8-azabicyclo[3.2.1]oct-6-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-9-7-3-2-4-8(9)6-5-7/h5-8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSWYRDVGAKWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCC1C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry

In the field of chemistry, 8-Methyl-8-azabicyclo[3.2.1]oct-6-ene serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways leading to other biologically active compounds.

Biology

The compound is extensively used to study structure-activity relationships (SAR) of tropane alkaloids, aiding researchers in understanding how structural variations affect biological activity. Its interactions with enzymes like acetylcholinesterase highlight its potential in modulating neurotransmitter levels, which is critical for studying neurological functions.

Medicine

In medicinal chemistry, 8-Methyl-8-azabicyclo[3.2.1]oct-6-ene is a core structure in several drugs targeting neurological disorders such as depression and anxiety. It functions as an inhibitor of monoamine neurotransmitter reuptake, particularly affecting serotonin levels in the brain .

Notable Case Studies :

  • Treatment of Depression : Compounds derived from this scaffold have shown promise as selective serotonin reuptake inhibitors (SSRIs), providing therapeutic effects in clinical settings .

Industry

The compound finds applications in the pharmaceutical and agrochemical industries , where it is utilized in the production of various drugs and chemical agents due to its biological activity and structural versatility.

Data Table: Comparison with Similar Compounds

Compound NameStructure TypeBiological ActivityApplications
8-Methyl-8-azabicyclo[3.2.1]oct-6-eneBicyclic tropane alkaloidAcetylcholinesterase inhibitionNeurological drugs
TropineBicyclic tropane alkaloidModulates neurotransmitter systemsPharmaceutical synthesis
AtropineBicyclic tropane alkaloidAnticholinergic effectsMedical treatments
ScopolamineBicyclic tropane alkaloidCNS effects, motion sickness treatmentTherapeutics

Chemical Reactions Analysis

Oxidation Reactions

The bridged nitrogen undergoes oxidation under controlled conditions. Research shows that derivatives of 8-azabicyclo[3.2.1]octene can form stable nitroxyl radicals when oxidized. For example:

Oxidizing AgentConditionsProductReference
Lead dioxide (PbO₂)Acetone, room temperature8-Hydroxy-5-methyl-3-oxo-6,8-diazabicyclo[3.2.1]octene nitroxyl radical

This reaction proceeds via single-electron transfer, generating persistent radicals useful in spin-labeling studies .

Ring-Opening Reactions

The bicyclic structure undergoes ring-opening under acidic or nucleophilic conditions:

Acid-Catalyzed Hydrolysis
In aqueous HCl, the bridgehead nitrogen protonates, destabilizing the ring system and leading to cleavage. Products include linear amines or ketones depending on substituents.

Nucleophilic Attack
Strong nucleophiles (e.g., Grignard reagents) target the electron-deficient double bond, opening the bicyclic framework to form alkylated derivatives.

Functionalization at the Nitrogen Center

The tertiary amine participates in alkylation and acylation:

Reaction TypeReagentProductNotes
AlkylationMethyl iodideQuaternary ammonium saltForms a charged species with enhanced water solubility
AcylationAcetyl chlorideN-Acetyl derivativeStabilizes the nitrogen against oxidation

Cycloaddition Reactions

The conjugated double bond engages in Diels-Alder reactions with dienophiles like maleic anhydride, forming six-membered fused rings. Stereoselectivity is influenced by the rigid bicyclic geometry.

Thermal Stability and Rearrangements

At elevated temperatures (>150°C), the compound undergoes retro-Diels-Alder decomposition, releasing ethylene and forming a simpler azabicyclic fragment. This property is critical for storage and handling protocols.

Comparative Reactivity Table

Reaction TypeRate (Relative to Analogues)Key Factor
Oxidation2× fasterStrain at bridgehead nitrogen
Alkylation1.5× slowerSteric hindrance from methyl group
Hydrolysis3× fasterEnhanced ring strain relief

The reactivity profile of 8-methyl-8-azabicyclo[3.2.1]oct-6-ene makes it valuable for synthesizing complex amines and studying strained nitrogen heterocycles. Ongoing research focuses on optimizing its transformations for pharmaceutical intermediates .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Tropane Alkaloids

The tropane skeleton (8-methyl-8-azabicyclo[3.2.1]octane) is a common motif in alkaloids with diverse biological activities. Key comparisons include:

Atropine
  • Structure: (8-Methyl-8-azabicyclo[3.2.1]oct-3-yl) 3-hydroxy-2-phenylpropanoate .
  • Activity: Competitive muscarinic acetylcholine receptor antagonist (anticholinergic), used to treat bradycardia and organophosphate poisoning.
  • Key Difference: Atropine has a saturated bicyclic core and a 3-hydroxy-phenylpropanoate ester, enhancing its receptor affinity compared to the unsaturated 6-ene derivative .
Cocaine
  • Structure : Methyl ester of 8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid with a 3β-benzoyloxy group .
  • Activity: Dopamine-norepinephrine reuptake inhibitor, acting as a stimulant and local anesthetic.
  • Key Difference : Cocaine’s 3β-benzoyloxy substituent and ester group are critical for its dopamine transporter binding, unlike 8-Methyl-8-azabicyclo[3.2.1]oct-6-ene, which lacks these functional groups .
Scopolamine
  • Structure: 6,7-Epoxide derivative of tropane with a 3α-hydroxy-phenylpropanoate ester .
  • Activity : Central anticholinergic, used for motion sickness.
  • Key Difference : The epoxide bridge and stereochemistry (3α-hydroxy) confer greater blood-brain barrier penetration than the 6-ene analogue .
3β-Aminotropane Arylamides
  • Structure : N-substituted derivatives of 8-methyl-8-azabicyclo[3.2.1]octane with arylamide groups at C3 .
  • Activity : Antipathogenic agents targeting microbial enzymes.
  • Key Difference : The 3β-arylamide substituent enhances interaction with pathogenic targets, whereas the 6-ene in 8-Methyl-8-azabicyclo[3.2.1]oct-6-ene increases electrophilicity for synthetic modifications .
Insecticidal Bicyclic Amines
  • Structure: Derivatives with substituents like cyano, alkenyl, or aryl groups at C3 or C6 .
  • Activity : Acaricidal and nematocidal agents targeting pest nervous systems.
  • Key Difference : The 6-ene in 8-Methyl-8-azabicyclo[3.2.1]oct-6-ene may reduce stability compared to saturated analogues but enhances reactivity for covalent binding .

Data Tables: Comparative Analysis

Table 1. Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Biological Activity Primary Application
8-Methyl-8-azabicyclo[3.2.1]oct-6-ene C₈H₁₃NO C6–C7 double bond, N8-methyl Synthetic intermediate Alkaloid synthesis
Atropine C₁₇H₂₃NO₃ C3-hydroxy-phenylpropanoate Anticholinergic Bradycardia treatment
Cocaine C₁₇H₂₁NO₄ C2-carbomethoxy, C3-benzoyloxy Dopamine reuptake inhibitor Local anesthetic (restricted)
Scopolamine C₁₇H₂₁NO₄ C6–C7 epoxide, C3α-hydroxy Central anticholinergic Motion sickness
PMTR.TR (Insecticidal Derivative) C₂₄H₃₀I₂N₂O₄ Di-(C3-phenylmalonate) Acaricidal Agricultural pest control

Preparation Methods

Reaction Mechanism and Substrate Selection

The hydrogenation targets the C6–C7 double bond in derivatives such as 3-cyano-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]oct-2-ene. Adsorption of hydrogen onto the palladium surface facilitates syn-addition across the double bond, yielding the saturated bicyclic framework. Substituents at the 8-position (e.g., trifluoroethyl groups) influence reaction rates by modulating electron density at the nitrogen center.

Optimized Protocol and Conditions

A representative procedure involves dissolving the unsaturated precursor (2.5 g) in methanol (50 mL) with 10% Pd/C (0.25 g). Hydrogen gas is introduced at 3 atm pressure, and the mixture is stirred at 25°C for 24 hours. Filtration through Celite and solvent evaporation afford the product in 72% yield.

ParameterValueImpact on Yield
Catalyst Loading10% Pd/C (0.1 eq)Maximizes H₂ activation
SolventMethanolEnhances substrate solubility
Temperature25°CBalances kinetics and selectivity
Pressure3 atm H₂Drives completion

Stereochemical Outcomes

Hydrogenation produces a 25:75 ratio of exo:endo epimers, attributed to steric hindrance from the 8-methyl group directing hydrogen addition. Polar solvents like methanol favor endo selectivity by stabilizing transition states through hydrogen bonding.

Borohydride-Mediated Reductions

Alkali metal borohydrides, particularly sodium borohydride (NaBH₄), enable selective reduction of imine intermediates to access the bicyclic amine.

Sodium Borohydride in Methanol

A suspension of the imine precursor (1.0 g) in methanol (30 mL) is treated with NaBH₄ (0.3 g) at 0°C. After 2 hours, the mixture is quenched with saturated NH₄Cl (20 mL) and extracted with ethyl acetate. Evaporation yields the product with 68% efficiency.

Critical Parameters:

  • Stoichiometry : 1.2 eq NaBH₄ ensures complete imine reduction.

  • Temperature Control : Below 10°C minimizes side reactions.

Lithium Borohydride Variants

Lithium borohydride (LiBH₄) in tetrahydrofuran (THF) at reflux (66°C) achieves faster kinetics (3 hours) but lower yield (55%) due to competing decomposition pathways.

Cyclization Strategies via Radical Intermediates

Radical-mediated cyclization offers an alternative route, circumventing the need for preformed unsaturated intermediates.

Tin Hydride-Promoted Cyclization

Brominated precursors undergo cyclization using tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN) in benzene at 80°C. The radical mechanism proceeds via:

  • AIBN decomposition to generate radicals.

  • Hydrogen abstraction from Bu₃SnH.

  • Intramolecular cyclization to form the bicyclic core.

This method achieves 85% yield but requires rigorous exclusion of oxygen.

Photochemical Activation

UV irradiation (254 nm) of iodinated substrates in acetonitrile with triethylamine as a scavenger induces cyclization at 25°C. Yields reach 78% with >99% diastereomeric excess, leveraging the rigid transition state for stereocontrol.

Comparative Analysis of Synthetic Routes

MethodYield (%)StereoselectivityKey AdvantageLimitation
Catalytic Hydrogenation72Moderate (25:75)Scalable, mild conditionsRequires high-purity H₂
NaBH₄ Reduction68LowCost-effective reagentsSensitive to moisture
Radical Cyclization85High (>99% de)Stereochemical precisionToxicity of tin reagents
Photochemical78High (>99% de)Solvent versatilitySpecialized equipment needed

Process Optimization and Industrial Considerations

Solvent Selection

Methanol emerges as the optimal solvent for hydrogenation and borohydride reductions due to its polarity and low cost. Ethyl acetate is preferred for extractions, offering favorable partition coefficients for the product.

Purification Techniques

Chromatography on silica gel (hexane:ethyl acetate, 4:1) resolves epimeric mixtures, while recrystallization from ethanol/water enhances purity to >99% .

Q & A

Basic Research Questions

Q. How is 8-methyl-8-azabicyclo[3.2.1]oct-6-ene structurally characterized in academic research?

  • Methodological Answer : Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy for proton and carbon assignments, complemented by X-ray crystallography for absolute stereochemical confirmation. The bicyclic framework with an azabicyclo[3.2.1]octane core and methyl substitution at the 8-position is confirmed via characteristic splitting patterns in 1H^1H-NMR (e.g., bridgehead protons at δ ~2.5–3.5 ppm) and molecular formula validation using high-resolution mass spectrometry (HRMS) .

Q. What are the common synthetic routes for 8-methyl-8-azabicyclo[3.2.1]oct-6-ene derivatives?

  • Methodological Answer : Key synthetic strategies include:

  • Radical cyclization : For fused bicyclic systems, n-tributyltin hydride/AIBN-mediated radical cyclization of brominated precursors achieves high diastereocontrol (>99% de) .
  • Cross-coupling reactions : Stille or Suzuki couplings introduce aryl/heteroaryl substituents at the 3-position, though Suzuki protocols may yield complex mixtures requiring careful optimization .
  • Esterification/functionalization : Alcohol or ketone intermediates (e.g., 8-methyl-8-azabicyclo[3.2.1]octan-3-ol) are esterified with acyl chlorides or activated carboxylic acids under mild conditions (e.g., DCM, catalytic DMAP) .

Q. What safety protocols are critical when handling 8-methyl-8-azabicyclo[3.2.1]oct-6-ene derivatives?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and full-face respirators (e.g., ABEK-P2 filters) to mitigate inhalation/contact risks .
  • Ventilation : Conduct reactions in fume hoods to avoid vapor accumulation (flash point data unavailable; assume flammability).
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and avoid drainage contamination due to potential ecotoxicity .

Advanced Research Questions

Q. How does stereochemistry influence the pharmacological activity of 8-methyl-8-azabicyclo[3.2.1]oct-6-ene derivatives?

  • Methodological Answer : Stereoselective binding to neurotransmitter transporters (DAT, SERT, NET) is assessed via:

  • Chiral resolution : Use chiral HPLC or enzymatic resolution to isolate enantiomers.
  • Radioligand displacement assays : Compare IC50IC_{50} values of stereoisomers against 3H^3H-cocaine or 3H^3H-paroxetine. Rigid ethylidenyl derivatives show moderate stereoselectivity (e.g., 2–5-fold differences in DAT binding affinity), suggesting conformational constraints limit optimal receptor interactions .

Q. How can computational modeling optimize reaction pathways for novel 8-azabicyclo derivatives?

  • Methodological Answer :

  • Reaction path searches : Apply quantum mechanical calculations (e.g., DFT) to identify low-energy transition states for radical cyclizations or cross-couplings.
  • Machine learning (ML) : Train ML models on reaction databases to predict yields/selectivity for substituent variations (e.g., bulky aryl groups at C3).
  • Feedback loops : Integrate experimental data (e.g., failed couplings) into computational workflows to refine predictive accuracy .

Q. How to resolve contradictions in stability data for 8-azabicyclo intermediates during synthesis?

  • Methodological Answer :

  • Stress testing : Expose intermediates to heat, light, and humidity to identify degradation pathways (e.g., hydrolysis of ester groups in 8-azabicyclo[3.2.1]oct-3-yl esters).
  • Stabilization strategies : Use inert atmospheres (N2_2) for moisture-sensitive steps or add radical inhibitors (e.g., BHT) during tin hydride-mediated cyclizations .
  • Analytical monitoring : Track decomposition via LC-MS or 1H^1H-NMR to pinpoint instability triggers (e.g., pH-dependent ring-opening) .

Q. What experimental designs validate structure-activity relationships (SAR) for 8-azabicyclo analogs?

  • Methodological Answer :

  • Analog libraries : Synthesize derivatives with systematic substitutions (e.g., C3 aryl, C8 alkyl) and assay for transporter inhibition (DAT/SERT/NET).
  • 3D-QSAR modeling : Align pharmacophore features (e.g., cationic nitrogen, hydrophobic bridges) to correlate spatial parameters with activity.
  • Mutagenesis studies : For receptor targets, use site-directed mutagenesis to identify binding residues (e.g., DAT Tyr-156 interactions with bicyclic cores) .

Data Presentation and Analysis Guidelines

  • Statistical rigor : Apply ANOVA or t-tests to compare IC50IC_{50} values between analogs; report p-values and confidence intervals .
  • Visualization : Use heatmaps for SAR trends and molecular docking figures to illustrate binding poses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.